TC-E 5008

Beschreibung

Eigenschaften

IUPAC Name |

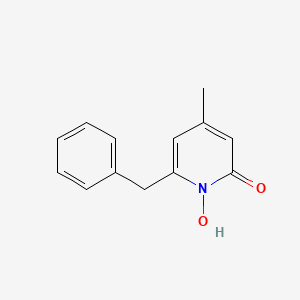

6-benzyl-1-hydroxy-4-methylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10-7-12(14(16)13(15)8-10)9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLZAVSZOAQKRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of TC-E 5008

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of TC-E 5008, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The information presented herein is intended to support research and development efforts in the field of oncology and precision medicine.

Core Mechanism of Action: Selective Inhibition of Mutant IDH1

This compound functions as a highly selective inhibitor of cancer-associated mutant forms of isocitrate dehydrogenase 1 (IDH1).[1] Unlike the wild-type (WT) IDH1 enzyme, which catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), specific point mutations in the IDH1 gene, most commonly at the R132 residue, confer a neomorphic (new) enzymatic activity.[2] This mutant enzyme preferentially catalyzes the NADPH-dependent reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).

The accumulation of D-2-HG in tumor cells has profound downstream effects, including epigenetic dysregulation through the inhibition of α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases.[3] This leads to a block in cellular differentiation and contributes to tumorigenesis.

This compound specifically targets and inhibits the activity of these mutant IDH1 enzymes, thereby preventing the production of D-2-HG. This targeted inhibition leads to a reduction in intracellular D-2-HG levels, which in turn can restore normal cellular differentiation and impede cancer cell proliferation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound.

| Parameter | Value | Target | Notes |

| Ki | 190 nM | IDH1 (R132H) | Inhibitor constant, indicating binding affinity. |

| Ki | 120 nM | IDH1 (R132C) | Inhibitor constant, indicating binding affinity. |

| Ki | 12.3 µM | Wild-Type IDH1 | Demonstrates >60-fold selectivity for mutant over wild-type. |

| EC50 | 2.4 µM | D-2-HG Production | Effective concentration for 50% inhibition of D-2-HG in cells. |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound in inhibiting mutant IDH1.

Caption: Workflow for a mutant IDH1 enzymatic assay.

Experimental Protocols

Mutant IDH1 Enzymatic Assay (NADPH Consumption)

This assay quantifies the enzymatic activity of mutant IDH1 by measuring the consumption of the cofactor NADPH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant mutant IDH1 (e.g., R132H or R132C)

-

α-Ketoglutarate (α-KG)

-

NADPH

-

This compound or other test compounds

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% bovine serum albumin (BSA)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of α-KG and NADPH in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of assay buffer containing the desired concentration of purified mutant IDH1 enzyme.

-

Add 1 µL of this compound at various concentrations (typically in a serial dilution) or DMSO as a vehicle control.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation:

-

To each well, add 50 µL of a solution containing α-KG and NADPH in assay buffer to initiate the reaction. Final concentrations in the well should be in the low micromolar range for NADPH and low millimolar range for α-KG, depending on the specific enzyme kinetics.

-

-

Measurement:

-

Immediately begin measuring the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular D-2-Hydroxyglutarate (D-2-HG) Measurement Assay (LC-MS/MS)

This method is used to quantify the levels of the oncometabolite D-2-HG in cells treated with this compound.

Materials:

-

IDH1-mutant cancer cell line (e.g., HT1080, U87-MG with engineered IDH1 mutation)

-

Cell culture medium and supplements

-

This compound

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Internal standard (e.g., ¹³C₅-D-2-HG)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Culture and Treatment:

-

Seed the IDH1-mutant cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 48-72 hours.

-

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold 80% methanol containing the internal standard to each well.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

Analyze the extracted metabolites using a suitable LC-MS/MS method for the detection and quantification of D-2-HG. This typically involves a HILIC or reversed-phase chromatography separation followed by detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

-

-

Data Analysis:

-

Quantify the D-2-HG concentration in each sample by comparing its peak area to that of the internal standard and a standard curve of known D-2-HG concentrations.

-

Normalize the D-2-HG levels to the cell number or protein concentration.

-

Determine the EC50 value for the reduction of D-2-HG by this compound.

-

Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

IDH1-mutant cancer cell line

-

Cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding:

-

Seed the IDH1-mutant cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound or DMSO (vehicle control).

-

Incubate for an appropriate period (e.g., 72 hours).

-

-

Viability Measurement (MTT example):

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a specialized MTT solubilizing solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.

-

Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

References

TC-E 5008: A Selective Inhibitor of Mutant Isocitrate Dehydrogenase 1 (mIDH1)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in cancer biology, particularly in gliomas and acute myeloid leukemia. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a crucial role in tumorigenesis through epigenetic dysregulation. TC-E 5008 has emerged as a potent and selective small-molecule inhibitor of mutant IDH1 (mIDH1). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visualization of the associated signaling pathways and experimental workflows.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In several cancers, heterozygous point mutations in the active site of IDH1, most commonly at arginine 132 (R132), lead to a gain-of-function activity. The mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1] High levels of D-2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation, thereby promoting tumor development.[2][3] This has established mIDH1 as a promising therapeutic target.

This compound is a 1-hydroxypyridin-2-one compound identified as a potent and selective inhibitor of mIDH1.[4] Its ability to specifically target the mutant enzyme while sparing the wild-type counterpart minimizes potential off-target effects, making it a valuable tool for research and a potential candidate for therapeutic development.

Mechanism of Action

This compound acts as a selective inhibitor of the neomorphic activity of mutant IDH1 enzymes. By binding to the mutant IDH1 protein, it prevents the reduction of α-ketoglutarate to D-2-hydroxyglutarate. The primary downstream effect of this compound is the reduction of intracellular D-2-HG levels. This, in turn, is expected to restore the activity of α-KG-dependent dioxygenases, leading to the reversal of hypermethylation of histones and DNA and promoting cellular differentiation.

Caption: Mechanism of action of this compound in inhibiting mutant IDH1.

Quantitative Data

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: Biochemical Inhibition of IDH1

| Enzyme Target | Inhibition Constant (Ki) | Selectivity vs. WT IDH1 |

| mIDH1 (R132H) | 190 nM[5] | >60-fold[4][6] |

| mIDH1 (R132C) | 120 nM[5] | >100-fold |

| Wild-Type IDH1 | 12.3 µM[5] | - |

Table 2: Cellular Activity of this compound

| Cell Line | IDH1 Mutation | Assay | Potency (EC50) |

| HT1080 | R132C | D-2-HG Production Inhibition | 2.4 µM[4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize mIDH1 inhibitors like this compound.

Biochemical Assay for mIDH1 Inhibition

This assay measures the ability of a compound to inhibit the NADPH-dependent reduction of α-KG to D-2-HG by purified recombinant mIDH1 enzyme.

Caption: Workflow for the mIDH1 biochemical inhibition assay.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA, and 1 mM DTT.

-

Enzyme Solution: Dilute purified recombinant mIDH1 (e.g., R132H or R132C) in assay buffer to the desired final concentration (e.g., 50 nM).

-

Substrate/Cofactor Mix: Prepare a solution of α-ketoglutarate and NADPH in assay buffer.

-

Inhibitor Solution: Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.

-

-

Assay Procedure:

-

Add the mIDH1 enzyme solution to the wells of a microplate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate/cofactor mix.

-

Immediately begin monitoring the decrease in NADPH absorbance at 340 nm using a plate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to its Km are known.

-

Cellular Assay for D-2-HG Production

This assay quantifies the level of the oncometabolite D-2-HG in cells harboring an IDH1 mutation following treatment with an inhibitor.

Caption: Workflow for the cellular D-2-HG production assay.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells harboring an IDH1 mutation (e.g., HT1080, which has an endogenous R132C mutation) in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 48 to 72 hours).

-

-

Sample Preparation:

-

Collect the cell culture medium and/or lyse the cells.

-

Perform a metabolite extraction, typically using a cold methanol/water solution, followed by centrifugation to remove proteins and cellular debris.

-

-

D-2-HG Quantification:

-

LC-MS/MS (Gold Standard): Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry. This method provides high sensitivity and specificity for D-2-HG quantification.

-

Enzymatic Assay: Alternatively, a coupled enzymatic assay can be used for higher throughput. This involves the D-2-HG dehydrogenase (D2HGDH)-catalyzed conversion of D-2-HG to α-KG, which is coupled to a reaction that produces a detectable signal (e.g., fluorescence or color).[7]

-

-

Data Analysis:

-

Normalize the D-2-HG levels to cell number or total protein concentration.

-

Calculate the percent reduction in D-2-HG for each inhibitor concentration relative to the vehicle control.

-

Plot the percent reduction versus the logarithm of the inhibitor concentration and fit the data to determine the EC₅₀ value.

-

Downstream Signaling and Cellular Effects

The inhibition of mIDH1 by this compound and the subsequent reduction in D-2-HG levels have profound effects on downstream cellular processes, primarily through the restoration of normal epigenetic regulation.

Caption: Downstream signaling effects of mIDH1 inhibition by this compound.

By reducing D-2-HG, this compound is expected to:

-

Reverse DNA Hypermethylation: Restore the activity of TET family enzymes, which are involved in DNA demethylation.

-

Reverse Histone Hypermethylation: Reactivate histone lysine demethylases, leading to a reduction in repressive histone marks.

-

Induce Cellular Differentiation: The restoration of a more normal epigenetic landscape can overcome the block in cellular differentiation observed in mIDH1-mutant cancers.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of mutant IDH1. Its ability to specifically target the neomorphic activity of the mutant enzyme and reduce the production of the oncometabolite D-2-HG makes it an invaluable tool for studying the biological consequences of mIDH1 in cancer and a promising starting point for the development of targeted therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of DNA Methylation and Histone Modifications in Transcriptional Regulation in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

Technical Guide: TC-E 5008 Inhibition of R132H and R132C IDH1 Mutants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of TC-E 5008 against two clinically relevant isocitrate dehydrogenase 1 (IDH1) mutants, R132H and R132C. The document details the inhibitor's potency, the experimental methodology for determining its inhibition constant (Ki), and the underlying signaling pathways affected by these IDH1 mutations.

Quantitative Inhibitory Activity

This compound is a potent inhibitor of mutant IDH1 enzymes, demonstrating strong selectivity for the R132H and R132C variants over the wild-type (WT) enzyme. The inhibitory constants (Ki) are summarized in the table below.

| Inhibitor | IDH1 Mutant | Ki Value | Wild-Type IDH1 Ki |

| This compound | R132H | 190 nM[1] | 12.3 µM[1] |

| This compound | R132C | 120 nM[1] | 12.3 µM[1] |

Experimental Protocol: Determination of Ki for IDH1 Mutants

The determination of the inhibitory activity of compounds against IDH1 R132H and R132C mutants is based on the initial linear consumption of NADPH in the enzymatic reaction.[2][3]

Materials:

-

Purified recombinant human IDH1 (R132H or R132C) mutant enzyme

-

Magnesium Chloride (MgCl2)

-

Alpha-ketoglutarate (α-KG)

-

β-Nicotinamide adenine dinucleotide phosphate (NADPH)

-

4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) buffer

-

This compound or other test inhibitors

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the reaction buffer: 50 mM HEPES buffer, pH 7.5.

-

Prepare the reaction mixture in a 96-well microplate:

-

100 nM purified IDH1 mutant enzyme (R132H or R132C)

-

4 mM MgCl2

-

1 mM α-KG

-

100 µM NADPH (a concentration significantly above the Km for NADPH)

-

Varying concentrations of the inhibitor (this compound).

-

-

Incubate the reaction mixture: The specific incubation time and temperature should be optimized to ensure the reaction is in the linear range.

-

Measure NADPH consumption: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the initial reaction velocities from the linear phase of the absorbance change over time.

-

Determine the Ki value: Plot the reaction velocities against the inhibitor concentrations and fit the data to an appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors) to calculate the Ki value.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the Ki value of an inhibitor against mutant IDH1.

References

TC-E 5008: A Potent Inhibitor of D-2-Hydroxyglutarate Production in Mutant IDH1 Cancers

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in a variety of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (D2HG). D2HG accumulation competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic dysregulation and altered cellular metabolism, thereby promoting tumorigenesis. TC-E 5008 has emerged as a potent and selective small-molecule inhibitor of mutant IDH1, effectively reducing D2HG levels and showing promise as a targeted therapeutic agent. This technical guide provides an in-depth overview of the core mechanisms of this compound, its role in inhibiting D2HG production, and the experimental methodologies used to characterize its activity.

Introduction to Mutant IDH1 and D-2-Hydroxyglutarate

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In cancer, specific heterozygous point mutations, most commonly at the arginine 132 (R132) residue, alter the enzyme's function. Instead of producing α-KG, the mutant IDH1 enzyme gains the ability to reduce α-KG to D-2-hydroxyglutarate (D2HG) in an NADPH-dependent manner.

The accumulation of D2HG to millimolar concentrations within the cell has profound consequences. As a structural analog of α-KG, D2HG competitively inhibits a broad range of α-KG-dependent dioxygenases, including:

-

Histone Demethylases (e.g., JmjC domain-containing proteins): Inhibition of these enzymes leads to hypermethylation of histones, altering chromatin structure and gene expression patterns.

-

TET (Ten-Eleven Translocation) Family of DNA Hydroxylases: This results in impaired DNA demethylation and a CpG island methylator phenotype (G-CIMP).

-

Prolyl Hydroxylases (PHDs): Inhibition of PHDs can lead to the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α), promoting a pseudohypoxic state.

This widespread epigenetic and metabolic reprogramming contributes to a block in cellular differentiation and promotes cancer development.

This compound: A Selective Inhibitor of Mutant IDH1

This compound is a small molecule inhibitor designed to selectively target the neomorphic activity of mutant IDH1 enzymes. Its mechanism of action is centered on binding to the mutant enzyme and preventing the reduction of α-KG to D2HG.

Quantitative Data on this compound Inhibitory Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line / Conditions | Reference |

| Ki (R132H IDH1 mutant) | 190 nM | Enzyme Inhibition Assay | [1] |

| Ki (R132C IDH1 mutant) | 120 nM | Enzyme Inhibition Assay | [1] |

| Ki (Wild-Type IDH1) | 12.3 µM | Enzyme Inhibition Assay | [1] |

| EC50 (D2HG Production) | 2.4 µM | HT1080 fibrosarcoma cells (harboring IDH1-R132C) | [2] |

Table 1: In vitro inhibitory activity of this compound against mutant and wild-type IDH1, and its effect on cellular D-2-hydroxyglutarate production.

Signaling Pathways and Experimental Workflows

The development and characterization of this compound involve a series of well-defined experimental workflows and an understanding of the downstream signaling consequences of inhibiting D2HG production.

Logical Workflow for IDH1 Inhibitor Discovery and Validation

The process of identifying and validating a mutant IDH1 inhibitor like this compound typically follows a structured pipeline.

Caption: A generalized workflow for the discovery and development of mutant IDH1 inhibitors.

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

The core mechanism of this compound is its direct inhibition of the mutant IDH1 enzyme, which in turn prevents the downstream cascade of events triggered by D2HG accumulation.

Caption: The metabolic pathway of D2HG production by mutant IDH1 and its inhibition by this compound.

Experimental Protocols

The characterization of this compound relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays.

Mutant IDH1 Enzyme Inhibition Assay (Determination of Ki)

This assay measures the ability of an inhibitor to block the enzymatic activity of purified mutant IDH1.

Materials:

-

Recombinant human mutant IDH1 (R132H or R132C) enzyme

-

α-Ketoglutarate (substrate)

-

NADPH (cofactor)

-

This compound (inhibitor)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.1% BSA

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer.

-

In a 96-well plate, add 50 µL of Assay Buffer containing varying concentrations of this compound.

-

Add 25 µL of a solution containing the mutant IDH1 enzyme and NADPH to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of a solution containing α-ketoglutarate.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration of the substrate (α-KG) and its Km for the enzyme.

Cell-Based D-2-Hydroxyglutarate Production Assay (Determination of EC50)

This assay quantifies the reduction of intracellular D2HG levels in cancer cells harboring an IDH1 mutation following treatment with an inhibitor.

Materials:

-

HT1080 fibrosarcoma cells (or other suitable IDH1 mutant cell line)

-

Cell culture medium and supplements

-

This compound

-

D2HG Assay Kit (e.g., colorimetric or fluorometric)

-

Cell lysis buffer

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HT1080 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the existing medium from the cells and replace it with medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 48-72 hours.

-

After incubation, wash the cells with cold PBS.

-

Lyse the cells using a suitable lysis buffer and collect the cell lysates.

-

Quantify the intracellular D2HG concentration in each lysate using a commercial D2HG assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic reaction that converts D2HG to α-KG, coupled to a colorimetric or fluorometric readout.

-

Normalize the D2HG levels to the total protein concentration in each lysate.

-

Determine the EC50 value by plotting the normalized D2HG levels against the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of mutant IDH1, effectively targeting the production of the oncometabolite D-2-hydroxyglutarate. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working on targeted therapies for IDH-mutant cancers. Further preclinical and clinical investigations are necessary to fully elucidate the therapeutic potential of this compound and its impact on the downstream epigenetic and metabolic dysregulation driven by D2HG.

References

Methodological & Application

Application Notes and Protocols for TC-E 5008 in Glioblastoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma is an aggressive and challenging primary brain tumor to treat. A significant subset of gliomas harbor mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, most commonly the R132H mutation. This mutation results in the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in gliomagenesis. TC-E 5008 is a potent and selective inhibitor of the mutant IDH1 (mIDH1) enzyme, offering a targeted therapeutic strategy for these tumors. These application notes provide detailed in vitro assay protocols to evaluate the efficacy of this compound in glioma cell lines expressing the IDH1-R132H mutation.

Mechanism of Action

This compound selectively inhibits the mutated IDH1 enzyme, preventing the conversion of α-ketoglutarate to D-2HG. The accumulation of D-2HG in mIDH1 gliomas leads to epigenetic alterations and metabolic reprogramming, contributing to tumor growth. By inhibiting D-2HG production, this compound aims to reverse these oncogenic effects, leading to cell cycle arrest, apoptosis, and a reduction in tumor cell viability.

Recommended Cell Line

For in vitro studies of this compound, the use of a glioma cell line genetically engineered to express the IDH1-R132H mutation is recommended. A commonly used and well-characterized model is the U-87 MG-IDH1-R132H cell line. This cell line provides a controlled system to assess the specific effects of mIDH1 inhibition. The parental U-87 MG cell line can be used as a negative control (wild-type IDH1).

Data Presentation

Quantitative data from the following experimental protocols should be meticulously recorded and can be summarized in the tables below for clear comparison and analysis.

Table 1: Effect of this compound on Cell Viability

| Concentration of this compound (µM) | Incubation Time (hours) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 24, 48, 72 | ||

| X | 24, 48, 72 | ||

| Y | 24, 48, 72 | ||

| Z | 24, 48, 72 |

Table 2: Induction of Apoptosis by this compound

| Concentration of this compound (µM) | Incubation Time (hours) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic Cells (Mean ± SD) | % Total Apoptotic Cells (Mean ± SD) |

| 0 (Vehicle Control) | 24, 48 | |||

| X | 24, 48 | |||

| Y | 24, 48 | |||

| Z | 24, 48 |

Table 3: Effect of this compound on Cell Cycle Distribution

| Concentration of this compound (µM) | Incubation Time (hours) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |

| 0 (Vehicle Control) | 24, 48 | |||

| X | 24, 48 | |||

| Y | 24, 48 | |||

| Z | 24, 48 |

Table 4: Reduction of D-2-Hydroxyglutarate (D-2HG) by this compound

| Concentration of this compound (µM) | Incubation Time (hours) | Intracellular D-2HG (nmol/10^6 cells) (Mean ± SD) | % Reduction of D-2HG |

| 0 (Vehicle Control) | 24, 48, 72 | 0 | |

| X | 24, 48, 72 | ||

| Y | 24, 48, 72 | ||

| Z | 24, 48, 72 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of glioma cells, which is an indicator of cell viability.

Materials:

-

U-87 MG-IDH1-R132H and U-87 MG (parental) cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium and treat the cells with various concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Application Note: Preparation of TC-E 5008 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for TC-E 5008, a selective mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the compound's stability, concentration accuracy, and experimental reproducibility.

Introduction

This compound is a potent and selective small molecule inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.[1] The mIDH1 enzyme is a prevalent mutation in several cancers, including gliomas, where it neomorphically converts α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1] this compound selectively inhibits this process, making it a valuable tool for cancer metabolism research and drug development.

Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo experiment. This protocol outlines the standardized procedure for dissolving this compound in DMSO to achieve a desired concentration, ensuring the integrity of the compound for downstream applications.

This compound Quantitative Data

All quantitative data for this compound is summarized in the table below for quick reference.

| Parameter | Value | Reference |

| CAS Number | 50405-58-8 | [1] |

| Molecular Weight (M.Wt) | 215.25 g/mol | [1] |

| Chemical Formula | C₁₃H₁₃NO₂ | [1] |

| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | [1] |

| Storage of Stock Solution | ≤ 1 month at -20°C; ≤ 6 months at -80°C | [1] |

Mechanism of Action: Inhibition of mIDH1

This compound selectively binds to the mutant form of IDH1, inhibiting its catalytic activity. This prevents the conversion of α-ketoglutarate to D-2-hydroxyglutarate, a key oncogenic event in mIDH1-harboring cancers.

Caption: Mechanism of this compound action on the mIDH1 pathway.

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a stock solution of this compound. It is critical to use anhydrous, high-purity DMSO to prevent compound degradation.

4.1. Materials and Equipment

-

This compound powder

-

Anhydrous DMSO (≥99.7% purity)

-

Analytical balance

-

Sterile microcentrifuge tubes or cryogenic vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

4.2. Preparation Workflow

The overall workflow for preparing the stock solution is illustrated below.

Caption: Step-by-step workflow for this compound stock solution preparation.

4.3. Step-by-Step Procedure

-

Determine Required Concentration and Volume: Decide the final concentration (e.g., 10 mM) and total volume of the stock solution you need.

-

Calculate the Mass of this compound: Use the following formula to calculate the amount of this compound powder required:

Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

Example for preparing 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mmol/L x (1 mL / 1000 mL/L) x 215.25 g/mol x 1000 mg/g Mass (mg) = 2.1525 mg

-

Weigh the Compound: Carefully weigh the calculated mass of this compound powder and place it into a sterile tube.

-

Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the powder.

-

Dissolve the Compound: Vortex the tube vigorously until the powder is completely dissolved. If the compound does not dissolve readily, the following steps can be taken to increase solubility:

-

Aliquot for Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile, clearly labeled cryogenic vials or microcentrifuge tubes.[1]

Stock Solution Calculation Reference Table

The following table provides pre-calculated volumes of DMSO needed to prepare common stock solution concentrations from specific masses of this compound.[1]

| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |

| 1 mg | 4.6458 mL | 929.2 µL | 464.6 µL |

| 5 mg | 23.2288 mL | 4.6458 mL | 2.3229 mL |

| 10 mg | 46.4576 mL | 9.2915 mL | 4.6458 mL |

Stability and Storage

Proper storage is essential to maintain the activity of the this compound stock solution.

-

Short-Term Storage: For use within one month, store aliquots at -20°C.[1]

-

Long-Term Storage: For storage up to six months, store aliquots at -80°C.[1]

-

Avoid Freeze-Thaw Cycles: Always use a fresh aliquot for each experiment. Do not repeatedly freeze and thaw the same stock tube.[1]

-

Light Protection: Store aliquots in amber vials or protect them from light to prevent photodegradation.

References

optimal concentration of TC-E 5008 for cell culture experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-E 5008 is a potent and selective small-molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). Mutations in the IDH1 enzyme, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG). High levels of D-2-HG interfere with cellular metabolism and epigenetic regulation, contributing to tumorigenesis. This compound specifically targets the mutated IDH1 enzyme, offering a promising therapeutic strategy for cancers harboring these mutations.

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including recommended concentration ranges, detailed experimental protocols, and an overview of the relevant signaling pathways.

Data Presentation

The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. However, based on its known potency and data from structurally and functionally similar mIDH1 inhibitors, the following concentration ranges are recommended as a starting point.

Table 1: this compound Key Potency Values

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Ki (mIDH1) | 120-190 nM | Enzymatic Assay | |

| EC50 (D-2-HG Inhibition) | 2.4 µM | Cells expressing mIDH1 |

Table 2: Recommended Concentration Ranges for this compound in Cell Culture Experiments

| Assay Type | Recommended Starting Concentration Range | Notes |

| 2-HG Inhibition | 0.1 - 5 µM | A concentration of 2.5 µM of a similar inhibitor, AGI-5198, was sufficient to reduce D-2-HG levels by over 99% in IDH-mutant glioma cell cultures. |

| Cell Viability/Proliferation | 1 - 20 µM | General toxicity for similar mIDH1 inhibitors was observed at concentrations above 10 µM in some cell lines. The IC50 for cell proliferation of another mIDH1 inhibitor, GSK864, was found to be 2 µM in Jurkat cells and 8 µM in MV4-11 cells. |

| Apoptosis Induction | 5 - 25 µM | Higher concentrations may be required to induce apoptosis. It is crucial to distinguish between specific apoptotic effects and general cytotoxicity. |

| Signaling Pathway Modulation | 1 - 10 µM | Effective concentrations for altering downstream signaling pathways like AKT-mTOR are expected to be in this range, correlating with 2-HG inhibition. |

Experimental Protocols

General Guidelines for Handling this compound

-

Solubility: this compound is soluble in DMSO.

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells with and without IDH1 mutations.

Materials:

-

IDH1-mutant and wild-type cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

DMSO (sterile)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in a complete medium from your stock solution.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate at room temperature in the dark for 2 hours with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

IDH1-mutant and wild-type cancer cell lines

-

6-well cell culture plates

-

This compound

-

DMSO (sterile)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Incubate for 24 hours, then treat the cells with various concentrations of this compound (e.g., 5, 10, 25 µM) or vehicle control for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Protocol 3: Measurement of Intracellular D-2-Hydroxyglutarate (D-2-HG)

This protocol outlines the steps for treating cells with this compound and preparing cell lysates for D-2-HG measurement by a commercially available kit or LC-MS.

Materials:

-

IDH1-mutant cancer cell lines

-

6-well or 10 cm cell culture dishes

-

This compound

-

DMSO (sterile)

-

D-2-Hydroxyglutarate Assay Kit or access to LC-MS facility

-

Cell lysis buffer (compatible with the chosen detection method)

-

Cell scraper

Procedure:

-

Seed IDH1-mutant cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency.

-

Treat the cells with different concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5 µM) or vehicle control for 24-48 hours.

-

Wash the cells with cold PBS.

-

Lyse the cells using an appropriate lysis buffer and a cell scraper.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Collect the supernatant for D-2-HG analysis.

-

Follow the manufacturer's instructions for the D-2-HG assay kit or the specific protocol for LC-MS analysis to determine the concentration of D-2-HG.

-

Normalize the D-2-HG levels to the total protein concentration of the lysate.

Signaling Pathways and Visualizations

This compound, by inhibiting mutant IDH1, primarily impacts the production of the oncometabolite D-2-HG. The accumulation of D-2-HG has been shown to affect various cellular processes, including epigenetic regulation and key signaling pathways such as the AKT-mTOR pathway.

Application Notes and Protocols for TC-E 5008 Treatment in Patient-Derived Xenograft (PDX) Models

For Research Use Only

Introduction

TC-E 5008 is a selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), an enzyme implicated in the pathogenesis of several cancers, including gliomas.[1] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in patient-derived xenograft (PDX) models. PDX models, established by implanting patient tumor tissue into immunodeficient mice, are a valuable tool in cancer research as they maintain the histological and genetic characteristics of the original tumor.[2][3] These protocols are intended for researchers, scientists, and drug development professionals engaged in oncology research and preclinical assessment of novel therapeutic agents.

Mechanism of Action of this compound

This compound selectively targets and inhibits the mutated form of IDH1.[1] In normal cells, wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG). However, mutations in IDH1 lead to a neomorphic enzymatic activity, causing the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis. This compound inhibits the production of 2-HG in cells expressing mIDH1, representing a targeted therapeutic strategy.[1]

Signaling Pathway of Mutant IDH1

References

Application Notes and Protocols: Measuring IDH1 Expression Following TC-E 5008 Treatment via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] Mutations in the IDH1 gene are frequently observed in various cancers, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a role in tumorigenesis.[2][3][4] TC-E 5008 is a potent inhibitor of mutant IDH1, showing very weak activity against wild-type (WT) IDH1. This document provides a detailed protocol for utilizing Western blotting to measure the expression levels of the IDH1 protein in cancer cells following treatment with this compound. Understanding the effect of this inhibitor on IDH1 protein expression is a critical step in elucidating its mechanism of action and potential therapeutic applications.

Principle

Western blotting is a widely used technique to detect and quantify specific proteins within a complex mixture, such as a cell lysate. The methodology involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein (in this case, IDH1). The amount of antibody binding, which is proportional to the amount of protein, is then visualized and quantified. This protocol will guide the user through cell culture and treatment with this compound, preparation of cell lysates, protein quantification, SDS-PAGE, protein transfer, immunodetection of IDH1, and data analysis.

Materials and Reagents

| Material/Reagent | Supplier (Example) | Catalog Number (Example) |

| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| This compound | MedchemExpress | HY-112833 |

| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |

| Protease Inhibitor Cocktail | Roche | 11836170001 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| 4x Laemmli Sample Buffer | Bio-Rad | 1610747 |

| Precast Polyacrylamide Gels | Bio-Rad | 4561096 |

| PVDF Membrane | Millipore | IPFL00010 |

| Transfer Buffer | Bio-Rad | 1610734 |

| Tris-Buffered Saline with Tween 20 (TBST) | Bio-Rad | 1706435 |

| Non-fat Dry Milk or BSA | Various | - |

| Primary Antibody: Anti-IDH1 | Abcam | ab172964 |

| Thermo Fisher Scientific | MA5-26435 | |

| R&D Systems | MAB7049 | |

| Santa Cruz Biotechnology | sc-373816 | |

| Primary Antibody: Anti-GAPDH (Loading Control) | Cell Signaling Technology | 2118 |

| HRP-conjugated Secondary Antibody | Cell Signaling Technology | 7074 |

| Chemiluminescent Substrate | Thermo Fisher Scientific | 34580 |

Experimental Protocol

Part 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Seed the cancer cell line of interest (e.g., HT1080 fibrosarcoma cells, which harbor an IDH1 mutation) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM).

-

Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Treatment Duration: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Part 2: Cell Lysis and Protein Quantification

-

Cell Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Add 100-200 µL of ice-cold RIPA buffer supplemented with protease inhibitors to each well.

-

Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Part 3: SDS-PAGE and Protein Transfer

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a precast polyacrylamide gel. Also, load a protein molecular weight marker. Run the gel according to the manufacturer's recommendations. The expected molecular weight of IDH1 is approximately 47 kDa.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

Part 4: Immunodetection of IDH1

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against IDH1, diluted in the blocking buffer, overnight at 4°C with gentle agitation. The recommended dilution for the antibody should be determined from the manufacturer's datasheet.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Signal Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Part 5: Loading Control and Data Analysis

-

Stripping and Re-probing (Optional): The membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.

-

Densitometry: Quantify the band intensities for IDH1 and the loading control using image analysis software (e.g., ImageJ).

-

Normalization: Normalize the IDH1 band intensity to the corresponding loading control band intensity for each sample.

-

Data Presentation: Present the data as a fold change in IDH1 expression relative to the vehicle-treated control.

Data Presentation

Summarize the quantitative data from the densitometry analysis in a table as shown below.

| Treatment Group | Concentration (µM) | Normalized IDH1 Expression (Arbitrary Units) | Fold Change vs. Control |

| Vehicle Control | 0 | 1.00 | 1.0 |

| This compound | 1 | [Insert Value] | [Insert Value] |

| This compound | 5 | [Insert Value] | [Insert Value] |

| This compound | 10 | [Insert Value] | [Insert Value] |

Visualizations

Experimental Workflow

References

- 1. scbt.com [scbt.com]

- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Assessing the Anti-proliferative Effects of TC-E 5008: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-E 5008 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). Mutations in IDH1 are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The mutant enzyme acquires a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations, such as histone and DNA hypermethylation, and a block in cellular differentiation.[2][3]

This compound and similar mIDH1 inhibitors are designed to reduce the production of 2-HG, thereby reversing these epigenetic changes and inducing differentiation of cancer cells.[2] This application note provides a comprehensive overview of the methodologies to assess the anti-proliferative effects of this compound, with a focus on its mechanism of action. Due to the limited publicly available data specifically for this compound, this document will utilize data from AGI-5198, a well-characterized and structurally similar selective mIDH1 inhibitor, as a representative example to illustrate the expected biological effects.

Mechanism of Action: Inhibition of mIDH1 and Induction of Differentiation

The primary anti-proliferative mechanism of this compound is not through direct cytotoxicity but rather by inducing cellular differentiation. By inhibiting mIDH1, this compound lowers the intracellular concentration of 2-HG. This reduction in 2-HG relieves the inhibition of histone demethylases, leading to a more open chromatin state and the expression of genes associated with differentiation.[2] This process ultimately leads to a decrease in the proliferative capacity of the cancer cells.

Data Presentation: Anti-proliferative Effects of a Selective mIDH1 Inhibitor (AGI-5198)

The following tables summarize the quantitative data on the anti-proliferative effects of AGI-5198, a selective mIDH1 inhibitor, on human glioma cells carrying the IDH1 R132H mutation. This data is presented as a representative example of the expected effects of this compound.

Table 1: In Vitro Inhibitory Activity of AGI-5198

| Target | IC50 (µM) |

| IDH1 R132H | 0.07 |

| IDH1 R132C | 0.16 |

| IDH1 Wild-Type | > 100 |

| IDH2 R140Q | > 100 |

| IDH2 R172K | > 100 |

| IDH2 Wild-Type | > 100 |

Data sourced from studies on AGI-5198, a selective mIDH1 inhibitor.

Table 2: Effect of AGI-5198 on 2-HG Production in IDH1-mutant Glioma Cells (TS603)

| AGI-5198 Concentration (nM) | Intracellular 2-HG Concentration (mM) |

| 0 | 5.8 |

| 23.4 | 3.2 |

| 93.8 | 1.1 |

| 375 | 0.2 |

| 3000 | < 0.1 |

Cells were treated for 48 hours. Data is presented as mean ± SEM of triplicates.

Table 3: Effect of AGI-5198 on Proliferation of IDH1-mutant Glioma Xenografts

| Treatment Group | Tumor Growth Inhibition (%) | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells |

| Vehicle | 0 | High | No significant difference |

| AGI-5198 (450 mg/kg/day) | 50-60 | Reduced | No significant difference |

Treatment period of three weeks. Ki-67 is a marker of proliferation.

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-proliferative effects of this compound are provided below.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

This compound

-

Cancer cell lines (e.g., IDH1-mutant and wild-type glioma cell lines)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

Application Notes and Protocols: A Preclinical Investigation into the Synergistic Efficacy of TC-E 5008 and Temozolomide in Glioblastoma Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year with the current standard of care. This standard includes surgical resection followed by radiation and the alkylating chemotherapeutic agent, temozolomide (TMZ). However, the efficacy of TMZ is often limited by both intrinsic and acquired resistance, necessitating the exploration of novel therapeutic combinations.

A significant subset of gliomas, particularly secondary GBMs, harbor mutations in the isocitrate dehydrogenase 1 (IDH1) gene. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in gliomagenesis by altering cellular metabolism and epigenetics. TC-E 5008 is a potent and selective inhibitor of mutant IDH1 (mIDH1), which has shown promise in preclinical models by reducing 2-HG levels and inhibiting the growth of mIDH1-harboring cancer cells.

This document outlines a hypothetical preclinical study to investigate the potential synergistic anti-tumor effects of combining this compound with temozolomide in glioblastoma models. The rationale for this combination is based on the hypothesis that targeting the distinct oncogenic pathway driven by mIDH1 with this compound could sensitize glioblastoma cells to the DNA-damaging effects of temozolomide, potentially overcoming resistance and improving therapeutic outcomes.

Materials and Methods

Cell Lines and Reagents

-

Glioblastoma Cell Lines:

-

U87MG (IDH1 wild-type)

-

A172 (IDH1 wild-type)

-

TS603 (patient-derived, IDH1-mutant)

-

MGG152 (patient-derived, IDH1-mutant)

-

-

Reagents:

-

This compound (mIDH1 inhibitor)

-

Temozolomide (TMZ)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Primary and secondary antibodies for Western blotting (e.g., anti-PARP, anti-Caspase-3, anti-p53, anti-MGMT, anti-IDH1-R132H)

-

Experimental Protocols

1. Cell Viability (MTT) Assay

-

Objective: To determine the cytotoxic effects of this compound and temozolomide, alone and in combination, on glioblastoma cell lines.

-

Protocol:

-

Seed glioblastoma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound, temozolomide, or the combination of both for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Apoptosis (Annexin V/PI) Assay

-

Objective: To quantify the induction of apoptosis by this compound and temozolomide, alone and in combination.

-

Protocol:

-

Seed cells in 6-well plates and treat with the respective compounds for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

3. Western Blot Analysis

-

Objective: To investigate the molecular mechanisms underlying the observed cellular effects, focusing on markers of apoptosis and DNA damage response.

-

Protocol:

-

Treat cells in 6-well plates with this compound and/or temozolomide for 48 hours.

-

Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

4. In Vivo Orthotopic Glioblastoma Model

-

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a clinically relevant animal model.

-

Protocol:

-

Intracranially implant mIDH1 glioblastoma cells (e.g., MGG152) into immunodeficient mice.

-

Monitor tumor growth by bioluminescence imaging or MRI.

-

Once tumors are established, randomize mice into four treatment groups: Vehicle control, this compound alone, Temozolomide alone, and this compound + Temozolomide.

-

Administer treatments according to a predetermined schedule (e.g., daily oral gavage for this compound and a 5-day cycle for temozolomide).

-

Monitor animal weight and overall health.

-

Measure tumor volume at regular intervals.

-

At the end of the study, euthanize the mice and collect tumor tissue for further analysis (e.g., histology, immunohistochemistry).

-

Hypothetical Results

Data Presentation

Table 1: IC50 Values (µM) of this compound and Temozolomide in Glioblastoma Cell Lines

| Cell Line | This compound (IC50) | Temozolomide (IC50) |

| U87MG (IDH1-wt) | >100 | 250 |

| A172 (IDH1-wt) | >100 | 300 |

| TS603 (IDH1-mut) | 15 | 450 |

| MGG152 (IDH1-mut) | 12 | 500 |

Table 2: Combination Index (CI) Values for this compound and Temozolomide in mIDH1 Glioblastoma Cells

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

| Cell Line | Combination | CI Value | Interpretation |

| MGG152 | This compound (5 µM) + TMZ (100 µM) | 0.65 | Synergistic |

| MGG152 | This compound (10 µM) + TMZ (200 µM) | 0.58 | Synergistic |

| TS603 | This compound (5 µM) + TMZ (150 µM) | 0.72 | Synergistic |

| TS603 | This compound (10 µM) + TMZ (250 µM) | 0.61 | Synergistic |

Table 3: Apoptosis Induction (% of Annexin V positive cells) in MGG152 Cells

| Treatment | Percentage of Apoptotic Cells |

| Control | 5% |

| This compound (10 µM) | 15% |

| Temozolomide (200 µM) | 25% |

| Combination | 55% |

Table 4: In Vivo Tumor Growth Inhibition in an Orthotopic MGG152 Xenograft Model

| Treatment Group | Average Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition |

| Vehicle | 150 | - |

| This compound | 110 | 26.7% |

| Temozolomide | 95 | 36.7% |

| Combination | 40 | 73.3% |

Visualizations

Caption: Hypothetical signaling pathway of this compound and Temozolomide in mIDH1 Glioblastoma.

Caption: Experimental workflow for evaluating this compound and Temozolomide combination therapy.

Discussion

The hypothetical results presented suggest that the combination of this compound and temozolomide exhibits synergistic cytotoxicity against mIDH1 glioblastoma cells. The IC50 values indicate that this compound is selectively active against mIDH1-mutant cell lines, as expected. The combination index values of less than 1 in these cell lines would strongly suggest a synergistic interaction between the two drugs.

The enhanced induction of apoptosis with the combination therapy, as demonstrated by the Annexin V/PI assay and supported by Western blot analysis showing increased cleavage of PARP and Caspase-3, would point towards a cooperative mechanism in promoting programmed cell death.

Crucially, the in vivo data from the orthotopic xenograft model would provide strong preclinical evidence for the therapeutic potential of this combination. A significant reduction in tumor growth in the combination group compared to either monotherapy would indicate a potent anti-tumor effect in a more physiologically relevant setting

Troubleshooting & Optimization

Technical Support Center: Identifying and Mitigating Off-Target Effects of TC-E 5008

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of TC-E 5008, a selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective small molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).[1] It has been shown to have a Ki of 120-190 nM for mIDH1 and an EC50 of 2.4 μM for the inhibition of D-2-hydroxyglutaric acid production in cells expressing mIDH1.[1] It displays over 60-fold selectivity for mIDH1 compared to the wild-type IDH1 enzyme.[1]

Q2: What are off-target effects and why are they a concern with a selective inhibitor like this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[2][3] Even with high selectivity, off-target interactions can lead to unexpected cellular phenotypes, toxicity, or misinterpretation of experimental results.[2][3] Identifying and understanding these effects is crucial for validating the biological consequences of inhibiting the primary target.

Q3: What are the initial steps to suspect off-target effects in my experiments with this compound?

You should suspect off-target effects if you observe:

-

Phenotypes inconsistent with known mIDH1 biology: The observed cellular response does not align with the established role of mIDH1 in cellular metabolism and signaling.

-

Discrepancy in potency: The concentration of this compound required to elicit a cellular phenotype is significantly different from its reported EC50 for mIDH1 inhibition.

-

Cellular toxicity at effective concentrations: The compound shows toxicity in cell lines at concentrations needed to inhibit mIDH1.[3]

-

Failure of a rescue experiment: The phenotype is not reversed by introducing a this compound-resistant mutant of mIDH1.[4]

Q4: What are some recommended strategies to mitigate off-target effects?

Mitigation strategies include:

-

Using the lowest effective concentration: Perform dose-response experiments to determine the minimal concentration of this compound that achieves the desired on-target effect.[3]

-

Employing a structurally unrelated inhibitor: Use a different mIDH1 inhibitor with a distinct chemical scaffold to see if it reproduces the same phenotype.[2] If the phenotype is not replicated, it is likely an off-target effect of this compound.

-

Utilizing genetic approaches: Use techniques like siRNA or CRISPR to knock down the intended target (mIDH1).[5] If this genetic knockdown phenocopies the effect of this compound, it provides strong evidence for an on-target mechanism.

Troubleshooting Guides

Issue 1: I'm observing an unexpected cellular phenotype (e.g., cell cycle arrest, apoptosis) that is not typically associated with mIDH1 inhibition.

-

Possible Cause: The observed phenotype may be due to this compound inhibiting one or more off-target kinases or other enzymes.

-

Troubleshooting Steps:

-

Validate with a secondary inhibitor: Treat cells with a structurally different mIDH1 inhibitor. If the phenotype is not replicated, the effect is likely off-target.[3]

-

Perform a dose-response analysis: Compare the EC50 of the observed phenotype with the EC50 of 2-hydroxyglutarate (2-HG) reduction. A significant difference suggests an off-target effect.

-

Conduct a kinase screen: Profile this compound against a panel of kinases to identify potential off-target interactions.

-

Perform a Cellular Thermal Shift Assay (CETSA): This can confirm direct binding of this compound to suspected off-targets in a cellular context.[6][7]

-

Issue 2: My cells are showing significant toxicity at concentrations where I expect to see mIDH1 inhibition.

-

Possible Cause: The toxicity could be an on-target effect of mIDH1 inhibition in your specific cell model or an off-target effect.

-

Troubleshooting Steps:

-

Titrate the compound: Determine the lowest concentration of this compound that inhibits 2-HG production without causing significant toxicity.

-

Use a control cell line: Test the toxicity of this compound in a cell line that does not express mutant IDH1. Persistent toxicity would indicate an off-target effect.

-

Rescue with a drug-resistant mutant: Introduce a version of mIDH1 that is not inhibited by this compound. If this rescues the toxicity, the effect is on-target.[4]

-

Quantitative Data Summary

The following table provides an example of selectivity data for a hypothetical compound like this compound. This data is for illustrative purposes to demonstrate how to present results from a kinase profiling screen.

| Target | IC50 (nM) | Fold Selectivity vs. mIDH1 |

| mIDH1 (On-Target) | 150 | 1 |

| Wild-Type IDH1 | >10,000 | >66 |

| Kinase A | 850 | 5.7 |

| Kinase B | 2,500 | 16.7 |

| Kinase C | >10,000 | >66 |

| Other Off-Target X | 5,000 | 33.3 |

Experimental Protocols

Kinase Profiling Assay

This protocol outlines a general approach for screening this compound against a panel of kinases.

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested.

-

Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and ATP.[8]

-

Inhibitor Addition: Add the different concentrations of this compound to the wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-